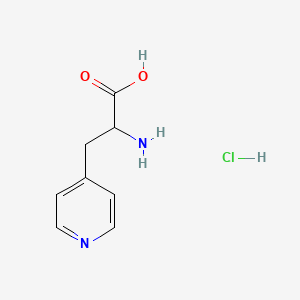

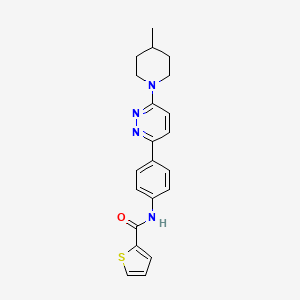

2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, also known as Pyridoxal hydrochloride (PLH), is a key component in the metabolism of proteins and amino acids. It is an important cofactor for enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. PLH is also involved in the synthesis of neurotransmitters, hormones, and other molecules. PLH is a water-soluble vitamin and is a form of vitamin B6. It is found naturally in various foods, such as cereals, legumes, and nuts.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Drug Development "2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride" serves as a key intermediate in the synthesis of complex molecules for drug development. For instance, Goldberg et al. (2015) outlined the efficient use of recombinant d-threonine aldolase enzymes in synthesizing the chiral β-hydroxy-α-amino acid derivative of "this compound." This synthesis is crucial for developing a developmental drug candidate, showcasing the compound's pivotal role in generating biologically active molecules through a bio-catalytic process Goldberg et al., 2015.

Material Science and Polymer Modification In material science, "this compound" and its derivatives have been explored for modifying the properties of polymers. Aly and El-Mohdy (2015) demonstrated the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including "this compound," to enhance their antibacterial and antifungal properties. This research indicates the potential of such modified polymers in medical applications due to their increased thermal stability and promising biological activities Aly & El-Mohdy, 2015.

Coordination Chemistry and Metal-Organic Frameworks The compound has also found applications in coordination chemistry for synthesizing novel metal-organic frameworks (MOFs). Yang et al. (2011) utilized derivatives of "this compound" to synthesize homochiral coordination networks. These networks, featuring chiral centers and exhibiting unique magnetic and photoluminescent properties, underscore the compound's utility in creating materials with potential applications in sensing, catalysis, and photoluminescence Yang et al., 2011.

Synthetic Methodologies in Organic Chemistry "this compound" also plays a critical role in developing synthetic methodologies. Schmidt et al. (2006) highlighted its use in synthesizing functionalized pyridines through substitution reactions. This work illustrates the compound's versatility in constructing pyridine derivatives, which are essential in pharmaceuticals, agrochemicals, and materials science Schmidt et al., 2006.

Biological Activity and Drug Design In the realm of drug design, derivatives of "this compound" have been synthesized to explore their biological activities. Girgis et al. (2004) developed N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of "this compound" derivatives. These compounds exhibited considerable antibacterial activity, highlighting their potential as leads in antibiotic development Girgis et al., 2004.

Eigenschaften

IUPAC Name |

2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUTWKZSBAFEEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2914201.png)

![2-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2914202.png)

![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)

![(1R,5R)-1-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2914205.png)

![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2914207.png)

![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)

![3-{2-[4-(1H-imidazol-1-yl)phenyl]-2-oxoethyl}-2-benzofuran-1(3H)-one](/img/structure/B2914218.png)